molecular formula C11H11BrO2S B6608621 1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane CAS No. 2866317-58-8

1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane

Cat. No.: B6608621
CAS No.: 2866317-58-8
M. Wt: 287.17 g/mol
InChI Key: WZPGXQDMLQTNFK-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with a 4-bromobenzenesulfonyl group attached. This structure is notable for its rigidity and unique three-dimensional shape, which makes it an interesting subject for research in various scientific fields.

Mechanism of Action

Target of Action

1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentanes (BCPs), which are known to be bioisosteres for para-substituted benzene rings . BCPs have been used as a molecular scaffold in drug design due to their ability to mimic the geometry and substituent exit vectors of a benzene ring .

Mode of Action

The mode of action of 1-(4-bromobenzenesulfonyl)bicyclo[11Bcps are known to interact with their targets through non-covalent interactions . These interactions play a crucial role in molecular recognition and self-assembly, which are key processes in drug-target interactions .

Biochemical Pathways

The specific biochemical pathways affected by 1-(4-bromobenzenesulfonyl)bicyclo[11Bcps have been used in the design of drugs targeting various biochemical pathways . For example, BCP analogues have shown selective and potent activity as antagonists of the metabolic glutamate receptor mGluR1 .

Pharmacokinetics

The pharmacokinetics of 1-(4-bromobenzenesulfonyl)bicyclo[11Bcps are known to confer various beneficial properties compared with their aromatic “parents,” including enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties can improve the bioavailability of drugs containing BCPs .

Result of Action

The specific molecular and cellular effects of 1-(4-bromobenzenesulfonyl)bicyclo[11Bcp analogues have been shown to exhibit equivalent biological activity to their parent drugs . For example, a BCP analogue of the γ-secretase inhibitor avagacestat exhibited equivalent biological activity to the parent drug .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(4-bromobenzenesulfonyl)bicyclo[11The functionalization of bcps is known to be influenced by various factors, including the electronic nature and angle between bridgehead substituents .

Future Directions

The field of BCP research is still evolving, with new challenges and directions emerging. For example, there is interest in the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . There is also a need for more versatile strategies for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the reaction of bicyclo[1.1.1]pentane with 4-bromobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through continuous flow synthesis. This method allows for the generation of bicyclo[1.1.1]pentane on demand, which can then be derivatized into various compounds . Continuous flow processes offer advantages such as increased safety, scalability, and efficiency .

Comparison with Similar Compounds

1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties compared to other derivatives .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPGXQDMLQTNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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